molecular formula C13H14N2O2 B2943495 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 953717-09-4

2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2943495
CAS No.: 953717-09-4
M. Wt: 230.267
InChI Key: JUKMTKLRGDLEGF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyrrole derivative and a pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide:

Uniqueness

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMTKLRGDLEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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